molecular formula C18H14N4 B608517 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone CAS No. 418800-15-4

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

Cat. No. B608517
CAS RN: 418800-15-4
M. Wt: 286.33
InChI Key: QLMFOQYHZJSYJF-CIAFOILYSA-N
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Description

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone is a compound with the molecular formula C18H14N4 . It is derived from 1H-indole-3-carbaldehyde, which is an indole in which the hydrogen at position 3 has been replaced by a formyl group . This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

Treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Lenaldekar has been identified as a selective compound for the treatment of T-Cell acute lymphoblastic leukemia (T-ALL). It was found to be effective in killing human Jurkat T-ALL cells without harming healthy lymphocytes .

Reduction of Harsh Treatment Side Effects

The goal of using Lenaldekar in T-ALL treatment is to reduce harsh treatment side effects, thus preserving both lives and long-term quality of life .

Treatment of Other Leukemias

Expanded leukemia testing showed that T-ALL, B-ALL, and CML are all largely Lenaldekar-sensitive, including most treatment-refractory relapsed Ph+ leukemias and primary patient samples .

Treatment of Some AML and Multiple Myeloma Cell Lines

Some AML and multiple myeloma cell lines also show Lenaldekar sensitivity .

Inhibition of T Cell Proliferation

Lenaldekar is an inhibitor of T cell proliferation. It specifically blocks the proliferation of T cells in a dose-dependent manner without affecting other cell types .

Reduction of Inflammation and Demyelination in Experimental Autoimmune Encephalomyelitis

Lenaldekar has been shown to specifically block myelin specific T cell responses and reduce inflammation and demyelination in experimental autoimmune encephalomyelitis .

Down-regulation of the PI3K/AKT/mTOR Pathway

Molecular characterization shows that Lenaldekar down-regulates the PI3K/AKT/mTOR (P/A/mT) pathway, which pathway is up-regulated in 50% of T-ALL cases .

Future Clinical Trials

The ultimate goal of this study is to bring Lenaldekar into clinical trials for the treatment of T-ALL in both monotherapy and combination therapy applications .

Future Directions

1H-Indole-3-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives . This suggests that they could have significant potential in the development of new pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFOQYHZJSYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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